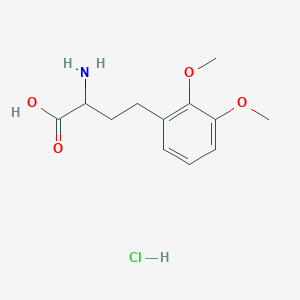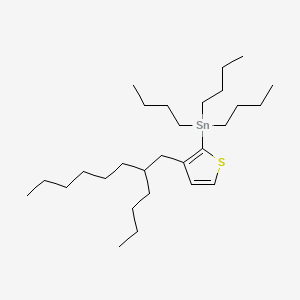
2-(2-(3-Fluorophenyl)prop-1-en-1-yl)-4455-tetramethyl-132-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-Fluorophenyl)prop-1-en-1-yl)-4455-tetramethyl-132-dioxaborolane is a boronic ester derivative known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a fluorophenyl group and a dioxaborolane moiety, making it a versatile intermediate in the synthesis of various organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Fluorophenyl)prop-1-en-1-yl)-4455-tetramethyl-132-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and pinacol borane.
Formation of the Boronic Ester: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the corresponding alkene. This intermediate is then reacted with pinacol borane under catalytic conditions to form the boronic ester.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction temperature is typically maintained between 0°C and room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Automation and optimization of reaction conditions, such as temperature, pressure, and solvent choice, are crucial for large-scale synthesis. Catalysts like palladium or nickel complexes are often employed to facilitate the reactions.
化学反応の分析
Types of Reactions
2-(2-(3-Fluorophenyl)prop-1-en-1-yl)-4455-tetramethyl-132-dioxaborolane undergoes several types of chemical reactions:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.
Reduction: Reduction reactions can convert the alkene moiety to an alkane.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are typical in Suzuki-Miyaura reactions.
Major Products
Oxidation: Fluorophenol derivatives.
Reduction: Saturated boronic esters.
Substitution: Biaryl compounds, which are valuable in pharmaceuticals and materials science.
科学的研究の応用
2-(2-(3-Fluorophenyl)prop-1-en-1-yl)-4455-tetramethyl-132-dioxaborolane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Investigated for its potential in drug discovery and development, especially in the synthesis of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceuticals, including anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism by which 2-(2-(3-Fluorophenyl)prop-1-en-1-yl)-4455-tetramethyl-132-dioxaborolane exerts its effects involves the formation of a boronate complex. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst, forming a biaryl product. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps, with the boronate complex playing a crucial role in the transmetalation step.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the fluorophenyl group and dioxaborolane moiety, making it less versatile in certain synthetic applications.
4-Fluorophenylboronic Acid: Similar in having a fluorophenyl group but lacks the dioxaborolane structure, affecting its reactivity and stability.
Pinacolborane: A simpler boronic ester without the fluorophenyl group, used in different contexts in organic synthesis.
Uniqueness
2-(2-(3-Fluorophenyl)prop-1-en-1-yl)-4455-tetramethyl-132-dioxaborolane is unique due to its combination of a fluorophenyl group and a dioxaborolane moiety, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science applications.
This compound’s versatility and unique structure make it a significant tool in modern organic synthesis, with broad applications across multiple scientific disciplines.
特性
IUPAC Name |
2-[(E)-2-(3-fluorophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO2/c1-11(12-7-6-8-13(17)9-12)10-16-18-14(2,3)15(4,5)19-16/h6-10H,1-5H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNJANZSBIUKBV-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-cyclobutyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B8236649.png)
![methyl (3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B8236653.png)
![5-Benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B8236661.png)

![tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate](/img/structure/B8236670.png)


![5-((11bS)-9,14-Diiododinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine](/img/structure/B8236704.png)


![2-[(E)-2-(4-bromophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8236724.png)

![2-Ethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B8236742.png)
![2-[2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8236759.png)
